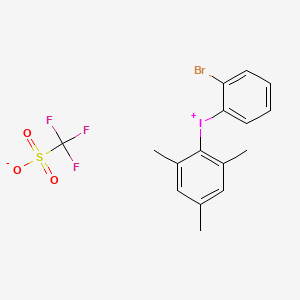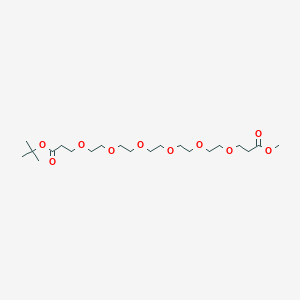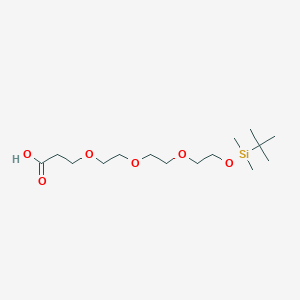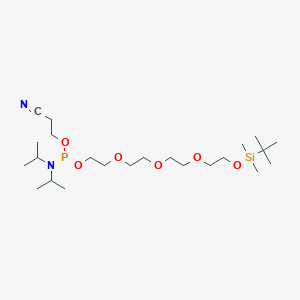
Acrylate-PEG3-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acrylate-PEG3-t-butyl ester is a small molecule compound composed of several functional groups. It is characterized by the presence of an acrylate group, which contains a carbon-carbon double bond, and a polyethylene glycol (PEG) chain terminated with a t-butyl ester group. This compound is commonly used in the synthesis of polymers and other organic compounds due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Acrylate-PEG3-t-butyl ester typically involves the esterification of acrylic acid with a PEG chain that has a t-butyl ester end group. One common method includes the use of boron trifluoride etherate as a catalyst, which is adsorbed on anhydrous magnesium sulfate. This method is efficient and safe, providing good yields of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using similar catalysts and reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Acrylate-PEG3-t-butyl ester undergoes various chemical reactions, including:
Polymerization: The acrylate group can undergo radical polymerization, forming long polymer chains.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.
Substitution: The acrylate group can participate in nucleophilic substitution reactions, where the double bond is attacked by nucleophiles.
Common Reagents and Conditions:
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Polymerization: Polythis compound polymers.
Hydrolysis: Acrylic acid and PEG3-t-butyl alcohol.
Substitution: Various substituted acrylate derivatives.
Applications De Recherche Scientifique
Acrylate-PEG3-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of biocompatible materials for drug delivery systems.
Medicine: Utilized in the formulation of hydrogels for wound healing and tissue engineering.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent film-forming properties
Mécanisme D'action
The mechanism of action of Acrylate-PEG3-t-butyl ester primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, such as proteins and cells, through physical and chemical interactions. The PEG chain provides hydrophilicity and biocompatibility, making the compound suitable for biomedical applications .
Comparaison Avec Des Composés Similaires
N-Butyl Acrylate: A soft monomer with low glass transition temperature, commonly used in the preparation of styrene acrylic copolymers.
2-Ethylhexyl Acrylate: Known for its flexibility and used in the production of pressure-sensitive adhesives.
Ethyl Acrylate: Utilized in the manufacture of paints and coatings due to its excellent film-forming properties.
Uniqueness: Acrylate-PEG3-t-butyl ester stands out due to its combination of an acrylate group and a PEG chain with a t-butyl ester end group. This unique structure imparts both hydrophilicity and hydrophobicity, making it versatile for various applications. The PEG chain enhances biocompatibility, while the acrylate group allows for easy polymerization and modification .
Propriétés
IUPAC Name |
tert-butyl 3-[2-(2-prop-2-enoyloxyethoxy)ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6/c1-5-12(15)19-11-10-18-9-8-17-7-6-13(16)20-14(2,3)4/h5H,1,6-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVPBBXBXYFQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
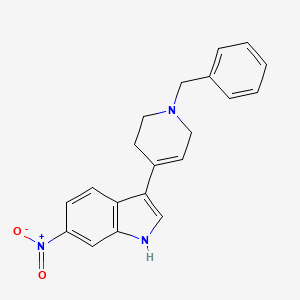



![Chloro(2-{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)gold(I)](/img/structure/B8024787.png)
